6-Chloro-1-hexanol-d6

Isotopic Purity Deuterium Enrichment LC-MS/MS Quantitation

Quantitative LC-MS/MS analysis of 6-Chloro-1-hexanol requires a matched isotope-labeled internal standard to correct matrix effects and extraction recovery. Unlabeled analogs provide no value; non-matched deuterated standards introduce retention time shifts. - **Application**: Precision internal standard for pharmacokinetic & environmental assays - **Isotopic Purity**: ≥98 atom% D, +6 Da mass shift eliminates cross-talk - **Stability**: Powder form, store at -20°C for multi-year programs

Molecular Formula C6H13ClO
Molecular Weight 142.65 g/mol
Cat. No. B12403481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-hexanol-d6
Molecular FormulaC6H13ClO
Molecular Weight142.65 g/mol
Structural Identifiers
SMILESC(CCCCl)CCO
InChIInChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i1D2,2D2,3D2
InChIKeyJNTPTNNCGDAGEJ-NMFSSPJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-hexanol-d6 Deuterated Internal Standard for LC-MS/MS


6-Chloro-1-hexanol-d6 (CAS: 1219794-83-8) is a stable isotope-labeled (SIL) analog of 6-Chloro-1-hexanol, a chloroalkanol used as an intermediate in organic synthesis and pharmaceutical development. The compound features six deuterium atoms substituted for hydrogen at the 3, 4, and 5 positions of the hexyl chain, yielding a molecular formula of C₆H₇D₆ClO and a molecular weight of 142.66 g/mol . This deuterated derivative is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays to enable precise quantitation of the non-deuterated analyte in complex matrices . The compound is supplied as a solid with a purity specification of ≥98% and is recommended for research use only, not for diagnostic or therapeutic applications .

Product Type Deuterated Internal Standard (ISTD)
Analytical Workflow LC-MS/MS & GC-MS Quantitation
Core Function Co-eluting Analog for Matrix Correction

6-Chloro-1-hexanol-d6 Substitution Limitations


Substituting 6-Chloro-1-hexanol-d6 with the non-deuterated parent compound (6-Chloro-1-hexanol, CAS 2009-83-8) or a structurally analogous internal standard compromises quantitative accuracy in LC-MS/MS workflows due to fundamental differences in mass spectrometric behavior and matrix effect compensation. Unlabeled compounds co-elute and share identical MRM transitions with the target analyte, rendering them useless as internal standards for isotope dilution mass spectrometry. Alternative deuterated analogs, such as 1-Chlorohexane-d13, may exhibit different retention times or ionization efficiencies, leading to biased quantitation [1]. Class-level evidence demonstrates that deuterium labeling itself can induce a retention time shift relative to the analyte, reducing the IS's ability to correct for matrix effects, a phenomenon less pronounced with 13C-labeled standards [2]. Therefore, for methods targeting 6-Chloro-1-hexanol or its metabolites, the matched deuterated analog is essential to ensure co-elution, identical ionization response, and accurate matrix effect correction.

Risk 1 Unlabeled 6-Chloro-1-hexanol cannot support isotope dilution mass spectrometry due to identical MRM transitions.
Risk 2 Structurally distinct ISTDs (e.g., 1-Chlorohexane-d13) may exhibit different retention times and ionization efficiencies, causing biased quantitation.
Risk 3 Deuterium labeling may introduce a measurable retention time shift compared to 13C-labeled standards, potentially impacting matrix effect compensation.

6-Chloro-1-hexanol-d6 Selection Evidence


High Isotopic Purity for Sensitive Detection

6-Chloro-1-hexanol-d6 is supplied with a certified isotopic purity of ≥98 atom% D . This high enrichment minimizes interference from unlabeled isotopologues in the internal standard channel, ensuring a linear dynamic range and low limits of quantitation (LLOQ). In contrast, lower-purity deuterated standards (e.g., <95 atom% D) can produce a measurable signal in the analyte's MRM transition, causing carryover and calibration bias [1].

Isotopic Purity
Data to verify
≥98 atom% D
Supports high-sensitivity analytical context and low background.
Certificate of Analysis review recommended.
Isotopic Purity Deuterium Enrichment LC-MS/MS Quantitation

Mass Discrimination from Unlabeled Analyte

The incorporation of six deuterium atoms increases the molecular weight of 6-Chloro-1-hexanol-d6 to 142.66 g/mol, exactly +6.04 Da relative to the unlabeled parent compound (136.62 g/mol) . This mass shift provides a clear and unambiguous separation of the internal standard's precursor ion from the analyte's precursor ion in the first quadrupole (Q1) of a triple quadrupole mass spectrometer, enabling distinct multiple reaction monitoring (MRM) transitions without isotopic cross-talk [1].

Mass Shift
Method context
+6.04 Da
Ensures clear MRM channel selection without isotopic cross-talk.
Relative to unlabeled analyte (136.62 g/mol).
Mass Shift Isotopic Labeling MRM Transitions

Retention Time Shift vs 13C Internal Standards

Class-level evidence indicates that deuterium labeling can cause a measurable retention time shift in reversed-phase LC compared to the unlabeled analyte or 13C-labeled IS. In a systematic comparison of deuterated (²H) vs. non-deuterated (¹³C, ¹⁵N) SIL-IS for urinary biomarkers, the deuterated IS eluted earlier, experiencing different matrix effects and generating negatively biased results (average -59.2% lower quantitation compared to ¹³C-IS) [1]. This phenomenon is attributed to changes in acidity and polarity upon H/D substitution. While 6-Chloro-1-hexanol-d6 is expected to exhibit a retention time shift compared to a hypothetical ¹³C-labeled analog, the magnitude depends on the specific chromatographic conditions and must be evaluated during method development.

Matrix Effect Compensation
Class-level
Deuterated vs. 13C ISTD
Co-elution requires validation; reported negative bias up to -59.2% in biomarker study.
Class-level inference from Hornung et al. 2023. Method development review needed.
Deuterium Isotope Effect Retention Time Shift Matrix Effect Compensation

Long-Term Storage Stability

Vendor specifications indicate that 6-Chloro-1-hexanol-d6 is stable for up to 3 years when stored as a powder at -20°C . This long-term stability ensures consistent performance and minimizes degradation-related variability across multiple studies, providing a logistical advantage over compounds requiring more frequent re-synthesis or re-purchase. In contrast, the non-deuterated analog 6-Chloro-1-hexanol is typically stored at room temperature , but as an internal standard, the deuterated version's extended frozen shelf-life is critical for maintaining isotopic purity and preventing back-exchange.

Storage Stability
Data to verify
3 Years at -20°C
Reduces lot-to-lot variability and procurement frequency.
Supplier specification; powder form in airtight container.
Storage Stability Deuterated Compound Long-Term Storage

6-Chloro-1-hexanol-d6 Application Scenarios


Quantitative LC-MS/MS in Plasma or Urine

In pharmacokinetic or toxicokinetic studies requiring precise measurement of 6-Chloro-1-hexanol (e.g., as a metabolite or process impurity), 6-Chloro-1-hexanol-d6 serves as the ideal internal standard for isotope dilution mass spectrometry. Its +6 Da mass shift allows for selective MRM monitoring without interference from the unlabeled analyte . When used in conjunction with appropriate sample preparation (e.g., protein precipitation or liquid-liquid extraction), the deuterated IS corrects for extraction recovery and matrix-induced ion suppression, enabling accurate quantitation across a wide dynamic range.

Metabolic Tracing in Drug Development

6-Chloro-1-hexanol-d6 can be employed as a tracer to investigate the metabolic fate of 6-Chloro-1-hexanol or related chlorinated intermediates in vitro or in vivo. The deuterium label allows for tracking the compound's incorporation into downstream metabolites using high-resolution mass spectrometry, providing insights into metabolic pathways and potential reactive intermediates . This application is particularly relevant in the development of pharmaceuticals where 6-Chloro-1-hexanol is a synthetic intermediate, such as the antidepressant vilazodone .

Deuterated Building Block Synthesis

As a bifunctional molecule bearing a terminal hydroxyl group and a chloro substituent, 6-Chloro-1-hexanol-d6 is a versatile labeled building block for the preparation of more complex deuterated internal standards . It can be incorporated into larger molecules via alkylation, esterification, or nucleophilic substitution reactions, enabling the creation of matched internal standards for novel drug candidates or environmental contaminants. The high isotopic purity (≥98 atom% D) of the starting material ensures that the resulting internal standards maintain the necessary mass shift and low isotopic cross-talk .

Environmental Monitoring Method Validation

For environmental laboratories quantifying 6-Chloro-1-hexanol as a potential industrial contaminant in water or soil, the deuterated analog provides a robust means to validate analytical methods. It can be used to assess extraction efficiency, matrix effects, and method ruggedness according to regulatory guidelines (e.g., EPA or ISO). The long-term storage stability of the powder form at -20°C supports consistent performance across multi-year monitoring programs .

Application
Selection Property
Validation Focus
Quantitation in Research Matrices
Isotope dilution MS, +6 Da mass shift
Matrix effect correction and recovery
Metabolic Tracing Studies
Deuterium label, high isotopic purity
Metabolic pathway fidelity
Labeled Building Block Synthesis
Bifunctional handles (-OH, -Cl), ≥98 atom% D
Mass shift and purity of downstream ISTD
Environmental Method Validation
Stable ISTD for method development
Extraction efficiency and matrix effects

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